molecular formula C13H20O2S B7775699 6-(2-Methoxyphenoxy)hexane-1-thiol

6-(2-Methoxyphenoxy)hexane-1-thiol

Cat. No.: B7775699
M. Wt: 240.36 g/mol
InChI Key: XNTZPTWNSSFJKG-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenoxy)hexane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexane chain, which is further substituted with a 2-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenoxy)hexane-1-thiol typically involves the reaction of 2-methoxyphenol with 6-bromohexane-1-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenoxy)hexane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Methoxyphenoxy)hexane-1-thiol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenoxy)hexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, thereby modulating their activity. Additionally, the methoxyphenoxy group may contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methoxyphenoxy)hexane-1-thiol
  • 6-(4-Methoxyphenoxy)hexane-1-thiol

Comparison

Compared to its analogs, 6-(2-Methoxyphenoxy)hexane-1-thiol is unique due to the position of the methoxy group on the phenoxy ring. This positional difference can influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 2-methoxy substitution may result in different steric and electronic effects compared to the 3- or 4-methoxy analogs, leading to variations in their behavior in chemical reactions and biological systems.

Properties

IUPAC Name

6-(2-methoxyphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-14-12-8-4-5-9-13(12)15-10-6-2-3-7-11-16/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTZPTWNSSFJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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